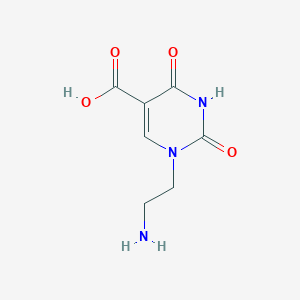

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c8-1-2-10-3-4(6(12)13)5(11)9-7(10)14/h3H,1-2,8H2,(H,12,13)(H,9,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXDANFLGKDXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (often referred to as THPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and various biological evaluations associated with THPM, highlighting its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 216.25 g/mol

- CAS Number : 2044714-04-5

Biological Activities

THPM exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that THPM derivatives possess notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity of several tetrahydropyrimidines against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values indicated significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 4a | 0.20 | Antibacterial |

| 4b | 0.25 | Antibacterial |

| 4e | 0.15 | Antifungal |

The most effective compounds were noted for their ability to inhibit the growth of Trichophyton mentagrophytes, a common fungal pathogen .

2. Anticancer Activity

THPM has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines (HeLa, K562, and MDA-MB-231) revealed that certain derivatives of THPM induced cytotoxic effects. For instance:

- Compound 4b showed significant cytotoxicity against HeLa cells with an IC50 value of 15 µM.

- Compound 4k exhibited promising results against MDA-MB-231 cells, indicating potential use in breast cancer therapy.

The mechanism of action appears to involve cell cycle arrest and apoptosis induction in tumor cells .

3. Enzyme Inhibition

THPM derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. The most potent inhibitor identified was compound 4g, which demonstrated an IC50 value of 10 µM, suggesting its potential as a therapeutic agent for managing blood glucose levels .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the efficacy of THPM derivatives against a panel of pathogens. The results highlighted compound 4e as the most effective antifungal agent with an MIC of 0.15 mg/mL against Candida albicans. This study underscores the importance of exploring THPM derivatives in developing new antifungal therapies.

Case Study 2: Cancer Cell Line Testing

In another investigation focused on anticancer properties, researchers treated HeLa cells with varying concentrations of compound 4b over a period of 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at concentrations above 10 µM.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit significant anticancer properties. A study published in a peer-reviewed journal highlighted its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate that it possesses activity against a range of pathogenic bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Enzyme Inhibition

Additionally, this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on certain phosphodiesterases, which play critical roles in cellular signaling pathways. Such inhibition could have therapeutic implications for diseases like asthma and cardiovascular disorders .

Agricultural Applications

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal properties. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Regulation

Studies have indicated that this compound may act as a plant growth regulator. It has been shown to enhance seed germination and promote root development in certain crops. This application could lead to improved agricultural yields and sustainability by reducing the need for chemical fertilizers .

Materials Science

Polymer Synthesis

In materials science, the compound is being explored for its potential use in synthesizing novel polymers. Its dioxo and amino functional groups allow for versatile chemical modifications that can lead to materials with tailored properties for applications in coatings and adhesives .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Pharmacological and Physicochemical Properties

Solubility and Bioavailability: The 2-aminoethyl group in the target compound introduces a primary amine, enhancing water solubility (especially as a hydrochloride salt) compared to lipophilic ethyl ester analogs (e.g., compounds in ). Carboxylic acid at C5 may reduce cell permeability but improve aqueous solubility, contrasting with ester derivatives that exhibit higher lipophilicity.

Biological Activity :

- Substituent Effects :

- Fluorophenyl at C3 (e.g., ) enhances binding affinity to enzymes like KFase, likely due to hydrophobic and electronic interactions.

- Ethyl esters (e.g., ) show broad-spectrum antimicrobial activity, while thione derivatives (e.g., ) exhibit unique tautomerism affecting target binding. Aminoethyl vs. Sugar Moieties: The absence of a sugar group in the target compound distinguishes it from nucleoside analogs (e.g., ), suggesting non-DNA-related mechanisms of action.

Synthetic Accessibility :

- Nucleoside analogs (e.g., ) require complex glycosylation steps, whereas the target compound can be synthesized via simpler alkylation or condensation reactions.

Preparation Methods

Cyclization and Ring Formation

- The pyrimidine ring is typically synthesized by cyclization of appropriate precursors such as diethyl malonate derivatives with urea or substituted ureas under acidic or basic conditions.

- For example, reaction of methylamine with diethyl malonate followed by cyclization with urea under acidic conditions yields the tetrahydropyrimidine core with a carboxylic acid substituent at position 5.

Introduction of the 2-Aminoethyl Side Chain

- The 1-(2-aminoethyl) substituent is introduced by alkylation of the nitrogen at position 1 using 2-bromoethylamine or related alkylating agents.

- This reaction is typically performed under controlled temperatures in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- For example, sodium methanthiosulfonate reacts with 3-bromopropionic acid in DMF at 60 °C for 4 hours to form intermediates that can be further elaborated to aminoethyl-substituted pyrimidines.

Amidation and Reduction Steps

- Amidation reactions involving amino acid derivatives or protected aminoethyl groups are used to build the side chain.

- Reduction of amides to diamines using lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) is a common step to obtain the free aminoethyl functionality.

- After reduction, the diamine can be isolated as a salt or used directly in coupling reactions.

Reaction Conditions and Optimization

Green Chemistry Approaches

Recent studies have explored greener synthesis routes for related pyrimidine derivatives, which could be adapted for this compound:

- Microwave-assisted synthesis and mechanochemical methods (mortar-pestle grinding) reduce reaction times to minutes and improve yields (80-96%).

- Use of green solvents and milder conditions minimizes environmental impact.

- These methods allow synthesis under safer, more sustainable conditions without compromising product purity.

Summary of Key Research Findings

- The compound’s synthesis involves multi-step organic reactions with careful control of temperature, solvent, and atmosphere to ensure selective functionalization.

- Alkylation of the pyrimidine nitrogen with 2-aminoethyl groups is effectively achieved using alkyl halides in polar aprotic solvents.

- Reduction of amide intermediates to free amines is efficiently done using LAH or NaBH4.

- Green chemistry techniques offer promising alternatives for more sustainable synthesis with higher yields and shorter reaction times.

- Purification often involves extraction with aqueous acids/bases and chromatographic techniques to isolate the target compound with high purity.

Representative Reaction Scheme (Simplified)

- Cyclization: Diethyl malonate + urea → 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid core

- N-1 Alkylation: Pyrimidine core + 2-bromoethylamine → 1-(2-aminoethyl)-substituted product

- Purification and isolation by extraction and chromatography

Q & A

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent Biginelli-like reactions, utilizing thiourea derivatives and β-keto esters under acidic conditions. For example, cyclocondensation of ethyl acetoacetate with urea/thiourea analogs in ethanol/HCl (1:1 v/v) at reflux (80–90°C) typically yields dihydropyrimidinones. Modifications to the aminoethyl side chain may require post-functionalization using reductive amination or alkylation steps . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for amine:carbonyl), solvent polarity (ethanol > acetonitrile), and acid catalysis (HCl vs. TFA). Crystallization from ethanol/water mixtures improves purity .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Resolves tautomeric forms (e.g., 2,4-dioxo vs. enol configurations) and hydrogen-bonding networks .

- Spectroscopic data :

Q. What analytical methods are used to assess purity, and how are impurities quantified?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with mobile phases of acetonitrile/0.1% TFA (gradient: 20–80% over 20 min). UV detection at 254 nm identifies impurities >0.1% .

- LC-MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1 for C₈H₁₃N₃O₄). Quantify impurities via area normalization .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?

Methodological Answer: Contradictions often arise from:

- Solvent effects : DMSO concentrations >1% may denature enzymes. Use aqueous buffers (PBS, pH 7.4) for dissolution.

- Assay interference : Test compound autofluorescence in fluorogenic assays (e.g., protease screens). Include internal controls (e.g., buffer-only and known inhibitor wells) .

- Polymorphism : Characterize crystalline vs. amorphous forms via DSC and PXRD to rule out solubility-driven artifacts .

Q. What strategies are recommended for studying the compound’s pharmacokinetics in preclinical models?

Methodological Answer:

- In vitro ADME :

- Caco-2 permeability assays : Assess intestinal absorption (Papp <1 ×10⁻⁶ cm/s indicates poor bioavailability).

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests rapid metabolism .

- In vivo PK : Administer IV/PO doses (1–10 mg/kg) in rodents. Plasma sampling at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose. Non-compartmental analysis calculates AUC, Cmax, and t₁/₂ .

Q. How can computational methods enhance mechanistic understanding of its interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to dihydrofolate reductase (DHFR). Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Asp27, Leu28) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >3 Å indicates conformational drift .

Q. What experimental approaches are used to investigate its potential as a prodrug?

Methodological Answer:

- Esterase activation : Incubate with porcine liver esterase (PLE) and monitor carboxylic acid release via HPLC. >80% conversion in <1 h supports prodrug viability .

- Plasma stability : Compare hydrolysis rates in human plasma vs. PBS. Half-life >2 h suggests systemic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer:

- Cell line validation : Authenticate lines via STR profiling. Test sensitivity in NCI-60 panel (e.g., MDA-MB-231 vs. MCF-7) to identify tissue-specific effects .

- Assay standardization : Use identical MTT protocols (e.g., 48-h exposure, 10% FBS). Normalize data to vehicle controls and report IC₅₀ with 95% CI .

Stability and Storage

Q. What degradation pathways are critical for long-term storage, and how are they mitigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.